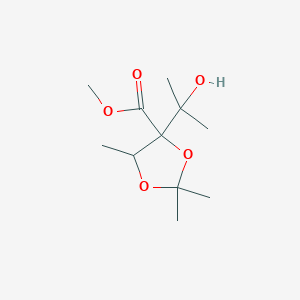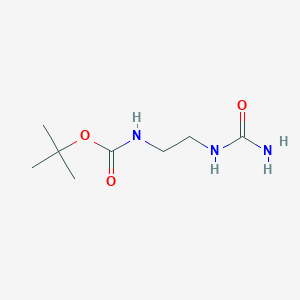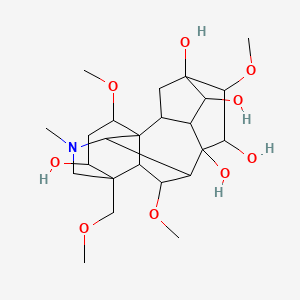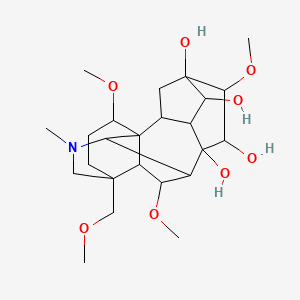
2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester” is a specific type of ester. Esters are a class of organic compounds that are derived from carboxylic acids . They are often used in a wide range of applications, including the production of polymers, resins, and other materials .
Synthesis Analysis
The synthesis of esters like “this compound” can be achieved through several methods. One common method is the reaction of carboxylic acids with diazomethane to produce methyl esters . Due to the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester .Chemical Reactions Analysis
Esters, including “this compound”, undergo several types of reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
Esters are polar compounds but do not engage in hydrogen bonding with one another, so they have considerably lower boiling points than their isomeric carboxylic acids counterparts . They can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Mechanism of Action
Future Directions
Organic azides, which include “2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester”, are a highly versatile family of compounds in chemistry and material sciences . They are being explored for use in various fields, including the production of highly energetic materials and polymer crosslinking . This suggests a promising future for the development and application of these compounds.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester involves the reaction of 2-bromo-3-pyridinecarboxylic acid methyl ester with sodium azide in the presence of a copper catalyst.", "Starting Materials": [ "2-bromo-3-pyridinecarboxylic acid methyl ester", "sodium azide", "copper catalyst" ], "Reaction": [ "To a solution of 2-bromo-3-pyridinecarboxylic acid methyl ester in DMF, add sodium azide and copper catalyst.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to obtain 2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester." ] } | |
CAS No. |
1700604-17-6 |
Molecular Formula |
C₈H₈N₄O₂ |
Molecular Weight |
192.17 |
Synonyms |
Methyl 2-(Azidomethyl)nicotinate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








